molecular formula C9H7FN2O3 B3038141 2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid CAS No. 767305-43-1

2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid

Cat. No.: B3038141
CAS No.: 767305-43-1
M. Wt: 210.16 g/mol
InChI Key: YEYFQOFIXYYXOD-UHFFFAOYSA-N
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Description

2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid is a fluorinated benzimidazole derivative Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Mechanism of Action

Target of Action

It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to show a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . The interaction of this compound with its targets would likely result in changes at the molecular level, influencing the function of the target and potentially leading to the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, and more.

Pharmacokinetics

Imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution. The metabolism and excretion of this compound would likely depend on its specific chemical structure and the biological system in which it is present.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , the effects could potentially include changes in cellular function, inhibition of specific enzymes or receptors, modulation of immune response, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Used in the development of new materials with enhanced properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6,7-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
  • 2-(6,7-Difluoro-3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile

Uniqueness

2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid is unique due to its specific fluorination pattern and the presence of the acetic acid moiety. These structural features contribute to its enhanced biological activity and stability compared to other similar compounds.

Properties

IUPAC Name

2-(6-fluoro-2-oxo-3H-benzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c10-5-1-2-6-7(3-5)12(4-8(13)14)9(15)11-6/h1-3H,4H2,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYFQOFIXYYXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N(C(=O)N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid
Reactant of Route 2
2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid
Reactant of Route 4
2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid
Reactant of Route 5
2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid
Reactant of Route 6
2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid

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